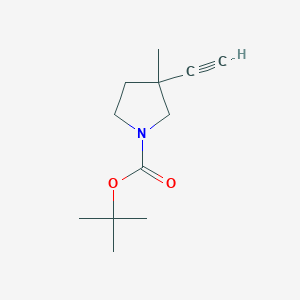![molecular formula C8H6BrN3O2 B6298543 Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate CAS No. 2168077-30-1](/img/structure/B6298543.png)
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . The compound is a white solid with a molecular weight of 256.06 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11) . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“this compound” is a white solid with a molecular weight of 256.06 . It should be stored in a refrigerator .Mechanism of Action
Target of Action
Medicinal chemistry researchers can use this information to design new leads for treating various diseases . If you need more specific details or have additional questions, feel free to ask! 😊
Advantages and Limitations for Lab Experiments
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has a number of advantages and limitations for use in lab experiments. One of the advantages of this compound is that it is highly efficient in its synthesis, yielding a product with a purity of greater than 99%. Additionally, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on cell signaling pathways and gene expression. One of the limitations of this compound is that it is not widely available, and it is not approved for use in humans.
Future Directions
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has a number of potential future directions. One of the most promising areas of research is the potential use of this compound in drug development. Additionally, this compound could be further studied to determine its potential use in the diagnosis and treatment of various diseases. Additionally, it could be further studied to determine its potential use as a tool for studying the effects of environmental toxins on cell health. Finally, further research could be conducted to determine the potential use of this compound as an anti-cancer agent.
Synthesis Methods
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is synthesized through a two-step process. In the first step, a bromo-methyl-pyrazine-2-carboxylate is formed from the reaction of methyl-pyrazine-2-carboxylate and bromine in acetonitrile. In the second step, the bromo-methyl-pyrazine-2-carboxylate is reacted with potassium hydroxide to form this compound. This process has been found to be highly efficient, yielding a product with a purity of greater than 99%.
Scientific Research Applications
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and it has been suggested that it could be used to study the effects of various compounds on cell signaling pathways. Additionally, it has been proposed that this compound could be used as a tool to study the regulation of gene expression and the effects of environmental toxins on cell health.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Pyrrolopyrazine derivatives, including Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, have exhibited a wide range of biological activities .
Cellular Effects
The effects of this compound on cells and cellular processes are not clearly recognized . Pyrrolopyrazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-11-7-6(12-5)4(9)2-10-7/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWBJCYIUWJRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=N1)C(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6298468.png)
![2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298470.png)

![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298497.png)
![(2S,3S)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298502.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298512.png)



![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)



